6-(Trifluoromethoxy)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNCFTHPNPDQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681975 | |
| Record name | 6-(Trifluoromethoxy)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-43-8 | |
| Record name | 6-(Trifluoromethoxy)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Trifluoromethoxy Quinoxaline and Its Derivatives
Classical Condensation Reactions for Quinoxaline (B1680401) Scaffold Formation
The traditional and most widely used method for synthesizing the quinoxaline ring system involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubsapub.orgrsc.org This fundamental reaction, first reported in 1884, remains a cornerstone of quinoxaline chemistry. encyclopedia.pubrsc.org
Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds
The core of this classical approach is the reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as a 1,2-diketone or a glyoxal (B1671930). encyclopedia.pubsapub.org In the context of synthesizing 6-(trifluoromethoxy)quinoxaline, this would involve the condensation of 4-(trifluoromethoxy)-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound. The reaction typically proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline.
The versatility of this method allows for the synthesis of a wide array of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl compound. sapub.org For instance, the reaction of 4-(trifluoromethoxy)-1,2-phenylenediamine with various dicarbonyl reagents leads to the formation of the corresponding 6-(trifluoromethoxy)quinoxalines. colab.ws
Modifications and Optimization of Traditional Synthetic Routes
While effective, traditional condensation reactions often require harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to longer reaction times and the formation of byproducts. encyclopedia.pubnih.gov To address these limitations, several modifications and optimizations have been developed.
One significant area of improvement has been the use of milder reaction conditions and alternative solvents. For example, performing the condensation in water or methanol (B129727) at room temperature has been shown to be highly efficient, sometimes affording excellent yields in as little as one minute without the need for a catalyst. chim.itthieme-connect.com The use of greener solvents like ethanol (B145695) has also been explored to reduce the environmental impact of the synthesis. sapub.org
Furthermore, various catalysts have been introduced to facilitate the reaction under milder conditions. These include Lewis acids, Brønsted acids, and various solid-supported catalysts. chim.it The use of microwave irradiation has also been shown to significantly reduce reaction times and improve yields. sapub.orgudayton.edu
Advanced Catalytic Approaches for this compound Synthesis
In recent years, the focus has shifted towards the development of more sophisticated catalytic systems to enhance the efficiency, selectivity, and sustainability of quinoxaline synthesis. These advanced methods offer significant advantages over classical approaches.
Metal-Mediated and Metal-Free Catalytic Systems
A wide range of transition metals have been employed as catalysts for quinoxaline synthesis. bohrium.com These include both first-row transition metals like iron, cobalt, copper, and nickel, which are abundant and less toxic, as well as second and third-row metals such as palladium, ruthenium, and gold, known for their efficiency in C-C and C-N bond formation. bohrium.com
Metal-catalyzed reactions often involve different mechanisms than the classical condensation, such as cross-dehydrogenative coupling and oxidative cyclization. bohrium.com For instance, copper-catalyzed systems have been used for the synthesis of quinoxalines from simple ketones and 1,2-phenylenediamines in organic solvents. rhhz.net Nickel-catalyzed systems have also been developed for the direct synthesis of quinoxalines from 2-nitroanilines and vicinal diols. acs.org
Transition-metal-free catalysis has also emerged as a powerful and environmentally friendly alternative. rsc.org These methods often utilize iodine, which can act as a catalyst to promote the oxidative cyclization of 1,2-diamino compounds with various precursors. encyclopedia.pub Other metal-free approaches involve the use of oxidizing agents like tert-butyl hydroperoxide (TBHP) to facilitate the reaction. rsc.org
Organocatalytic Strategies for Enhanced Efficiency
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in the synthesis of quinoxalines. eurekaselect.comnih.gov This approach offers the advantages of being metal-free, often proceeding under mild conditions, and providing high yields.
Various organocatalysts have been successfully employed, including acids like acetic acid and citric acid, as well as bases like triethanolamine. rsc.orgnih.govresearchgate.net For example, 3,5-bis(trifluoromethyl)phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP) has been reported as a novel organocatalyst for the efficient synthesis of quinoxalines. eurekaselect.com The use of hexafluoroisopropanol (HFIP) as a recyclable solvent and promoter has also been shown to be effective for the synthesis of quinoxaline derivatives at room temperature. encyclopedia.pub
Heterogeneous Catalysis in Quinoxaline Ring Closure
Heterogeneous catalysis offers several advantages, including ease of catalyst recovery and recycling, which aligns with the principles of green chemistry. nih.govdergipark.org.tr A variety of solid-supported catalysts have been developed for quinoxaline synthesis.
These include alumina-supported heteropolyoxometalates, which have been shown to be highly active and reusable for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds at room temperature. nih.gov Other examples of heterogeneous catalysts include nanozeolite clinoptilolite functionalized with propylsulfonic acid and various phosphate-based mineral fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP). chim.itdergipark.org.trmdpi.com These catalysts have demonstrated excellent yields and can be recycled multiple times without a significant loss in activity. dergipark.org.trmdpi.com
Table 1: Comparison of Synthetic Methodologies for Quinoxaline Synthesis
| Methodology | Reactants | Conditions | Advantages | Disadvantages |
| Classical Condensation | o-Phenylenediamine, 1,2-Dicarbonyl compound | High temperature, strong acid | Well-established, versatile | Harsh conditions, potential byproducts |
| Modified Condensation | o-Phenylenediamine, 1,2-Dicarbonyl compound | Room temperature, green solvents (water, ethanol) | Milder conditions, faster reactions, environmentally friendly | May require specific substrates for high efficiency |
| Metal-Mediated Catalysis | Various (e.g., 2-nitroanilines, vicinal diols) | Metal catalyst (e.g., Cu, Ni, Pd, Ru) | High efficiency, novel reaction pathways | Catalyst cost, potential toxicity, removal from product |
| Metal-Free Catalysis | Various (e.g., 1,2-diamino compounds) | Iodine, TBHP | Environmentally benign, avoids metal contamination | May require stoichiometric oxidants |
| Organocatalysis | o-Phenylenediamine, 1,2-Dicarbonyl compound | Organocatalyst (e.g., acetic acid, BFPHP) | Metal-free, mild conditions, high yields | Catalyst loading may be higher than metal catalysts |
| Heterogeneous Catalysis | o-Phenylenediamine, 1,2-Dicarbonyl compound | Solid-supported catalyst (e.g., alumina, zeolites) | Catalyst is easily recoverable and recyclable, green | Mass transfer limitations can affect reaction rates |
Green Chemistry Principles in the Synthesis of Trifluoromethoxyquinoxalines
The application of green chemistry principles to the synthesis of quinoxalines aims to reduce the environmental impact by using safer solvents, minimizing waste, and employing energy-efficient methods. mdpi.comresearchgate.net
Solvent-Free and Aqueous Medium Reactions
The use of water as a solvent in organic synthesis is highly attractive due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.comiau.ir Several studies have demonstrated the successful synthesis of quinoxaline derivatives in aqueous media. bioinfopublication.orgresearchgate.netbohrium.com For instance, the condensation of 1,2-diamines with 1,2-diketones can be efficiently carried out in water, often leading to high yields and simplified work-up procedures. researchgate.net In some cases, the use of a catalyst like tetraethylammonium (B1195904) bromate (B103136) in water can significantly shorten reaction times. bioinfopublication.org
Solvent-free reactions represent another key green chemistry approach, eliminating the need for potentially hazardous organic solvents. researchgate.net The reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound can be performed under solvent-free conditions, sometimes with the aid of a solid catalyst like alumina, to produce quinoxalines in high yields. mdpi.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. udayton.eduresearchgate.net This technique has been successfully applied to the synthesis of various quinoxaline derivatives. udayton.eduresearchgate.net The use of microwave irradiation can facilitate the condensation of 1,2-diamines and dicarbonyl compounds, sometimes in a solvent-free environment, leading to the rapid formation of the quinoxaline core. udayton.edu For example, a solvent-free microwave-assisted method can produce quinoxaline derivatives in as little as five minutes. udayton.edu
| Reactants | Conditions | Yield | Reference |
| Dichloroquinoxaline, Nucleophile, Triethylamine | Microwave, 160°C, 5 min | High | udayton.edu |
| 2-[(3-methylquinoxalin-2-yl)oxy]acetohydrazide, Aldehydes | Microwave irradiation | High | researchgate.net |
| N-(1H-indol-2-ylmethyl)-2-iodoaniline, K2CO3, DMSO | Microwave, 90°C, 45 min | 86% | beilstein-journals.org |
Recyclable Catalyst Systems
| Catalyst | Substrates | Solvent | Key Advantages | Reference |
| Alumina-supported heteropolyoxometalates | o-phenylenediamine, benzyl | Toluene | High yields, room temperature, reusable catalyst | nih.gov |
| Dowex 50W | 1,2-diamines, 1,2-diketones | Aqueous medium | Eco-friendly, excellent yields, short reaction times, recyclable | bohrium.com |
| Amberlyst-15 | 1,2-diketones, 1,2-diamines | Water | Excellent yields, short reaction time, simple workup, recyclable | tandfonline.com |
| g-C3N4/Ni Nanocomposite | 1,2-diamines, 1,2-dicarbonyls | Not specified | High yields, short reaction times, easy workup, recyclable | mdpi.com |
| Silica Bonded S-Sulfonic Acid (SBSSA) | 1,2-diamino compounds, 1,2-dicarbonyl compounds | Not specified | Room temperature synthesis, recyclable catalyst | nih.gov |
| SnO2 Nanoparticles | 1,2-phenylenediamine, 1,2-diketones | Water | Low reaction time, high yields, recyclable catalyst | iau.ir |
| Nanoparticle-supported Cobalt | 1,2-diamines, 1,2-dicarbonyl compounds | Ethanol | Excellent activity and stability, reusable | mdpi.com |
Regioselective Synthesis of this compound Isomers
The synthesis of a specific isomer of a substituted quinoxaline, such as this compound, requires careful control of the reaction conditions to ensure regioselectivity. When an unsymmetrically substituted 1,2-phenylenediamine, like 4-(trifluoromethoxy)benzene-1,2-diamine (B1304667), reacts with an unsymmetrical 1,2-dicarbonyl compound, two different regioisomers can be formed.
The regioselectivity of the cyclocondensation reaction can be influenced by the electronic properties of the substituents on the diamine and the dicarbonyl compound, as well as the reaction conditions. beilstein-journals.org For instance, the reaction of 3,5-dichloro-1,2-diaminobenzene with an oxalomonoimidate can yield a single, uniform product, whereas a similar reaction with a trifluoromethyl-substituted diamine can result in a mixture of isomers. Achieving high regioselectivity is crucial for the synthesis of pure, single-isomer products, which is often a requirement for pharmaceutical applications. Research has focused on developing methods that provide predictable control over the formation of specific quinoxaline isomers. beilstein-journals.org
One-Pot Synthetic Sequences for this compound Precursors
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netrsc.org The synthesis of precursors for this compound, such as 4-(trifluoromethoxy)benzene-1,2-diamine, can benefit from such strategies.
Reactivity and Mechanistic Investigations of 6 Trifluoromethoxy Quinoxaline
Reaction Pathways and Intermediates in Quinoxaline (B1680401) Formation
The classical and most fundamental route to the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgmdpi.com For the synthesis of 6-(trifluoromethoxy)quinoxaline, this pathway would involve the reaction of 4-(trifluoromethoxy)benzene-1,2-diamine (B1304667) with glyoxal (B1671930) or another 1,2-dicarbonyl species. This acid-catalyzed condensation proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes spontaneous air oxidation to yield the aromatic quinoxaline ring.
Modern synthetic methods have expanded the range of accessible quinoxaline derivatives. One-pot protocols, such as the reaction of styrenes with o-phenylenediamine, can produce phenylquinoxalines through intermediates like α-bromo ketones. acgpubs.org Other strategies employ catalysts to facilitate the condensation under milder conditions. For instance, TiO2-Pr-SO3H has been used as an efficient and recyclable catalyst for the reaction between 1,2-phenylenediamines and benzyl, achieving high yields in short reaction times. mdpi.com
The synthesis of functionalized quinoxalines often proceeds via multi-step sequences. For example, the preparation of 6-chloro-7-fluoro quinoxaline derivatives has been achieved through a pathway starting with the protection and subsequent nitration of 3-chloro-4-fluoroaniline, followed by reduction of the nitro group to form the necessary 1,2-diamine intermediate for cyclization. nih.gov Such routes highlight the importance of stable, functionalized intermediates in building complex quinoxaline structures. thieme-connect.com
| Reaction Type | Precursors | Key Features | Reference |
| Classical Condensation | 4-(trifluoromethoxy)benzene-1,2-diamine + 1,2-dicarbonyl compound | Forms dihydropyrazine intermediate, followed by oxidation. | mtieat.orgmdpi.com |
| One-Pot Synthesis | Styrene + o-phenylenediamine | Proceeds via in-situ formation of an α-bromo ketone intermediate. | acgpubs.org |
| Catalytic Condensation | 1,2-phenylenediamine + Benzil | Utilizes catalysts like TiO2-Pr-SO3H for milder conditions. | mdpi.com |
| Multi-step Synthesis | Functionalized anilines | Involves protection, nitration, and reduction to form the diamine intermediate. | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Trifluoromethoxyquinoxalines
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the quinoxaline core, particularly when halogen atoms are present at the 2- and 3-positions of the pyrazine (B50134) ring. researchgate.net The compound 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (B567384) serves as a versatile building block, where the chlorine atoms act as excellent leaving groups for substitution by various nucleophiles. researchgate.netbiosynth.com
The SNAr mechanism is a two-step addition-elimination process. uomustansiriyah.edu.iqlumenlearning.com The nucleophile first attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The aromaticity of the ring is temporarily lost in this rate-determining step. uomustansiriyah.edu.iq In the second, faster step, the leaving group (halide ion) is eliminated, restoring the aromatic system. uomustansiriyah.edu.iqlibretexts.org
The trifluoromethoxy group at the 6-position plays a crucial role in activating the quinoxaline ring toward nucleophilic attack. As a potent electron-withdrawing group, it reduces the electron density of the entire ring system, making the carbons attached to the chlorine atoms more electrophilic and stabilizing the negative charge of the Meisenheimer intermediate. This activation is essential for the reaction to proceed, as simple, unactivated aryl halides are generally inert to nucleophilic substitution. lumenlearning.comlibretexts.org The reaction of 5-chloro-6-nitroquinoxaline (B14318674) with nucleophiles like piperidine (B6355638) demonstrates that substitution occurs preferentially at the position ortho or para to the strongly deactivating nitro group, a principle that applies to the trifluoromethoxy substituent as well. researchgate.net
Diverse nucleophiles can be employed in these reactions, leading to a wide array of 2,3-disubstituted quinoxalines. The reaction of 2,3-dichloro-6-sulfonyl quinoxaline derivatives with 1,3-binucleophiles, for instance, has been used to synthesize fused heterocyclic systems like 1,3-dithiolo[4,5-b]quinoxalines. researchgate.net
| Reactant | Nucleophile | Product Type | Key Mechanistic Feature | Reference |
| 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | Amines, Alkoxides, Thiolates | 2,3-Disubstituted quinoxalines | Formation of a resonance-stabilized Meisenheimer complex. | biosynth.comuomustansiriyah.edu.iqlumenlearning.com |
| 5-Chloro-6-nitroquinoxaline | Piperidine | 6-Nitro-5-piperidinoquinoxaline | Regioselectivity directed by the electron-withdrawing group. | researchgate.net |
| 2,3-Dichloro-6-sulfonyl quinoxaline | 1,3-Binucleophiles | Fused quinoxaline heterocycles | Construction of polycyclic systems via S_NAr. | researchgate.net |
Oxidative Cyclization Reactions Involving this compound Scaffolds
Oxidative cyclization represents a powerful, modern approach to quinoxaline synthesis, often allowing for the construction of the heterocyclic ring in a single, efficient step. These reactions typically involve the in-situ generation of a reactive intermediate which then cyclizes.
One such method is the catalytic oxidative cyclization of deoxybenzoins with 1,2-phenylenediamines. rhhz.net In the context of this compound, this would involve the reaction of an appropriate deoxybenzoin (B349326) with 4-(trifluoromethoxy)benzene-1,2-diamine. Studies have shown that the electronic nature of substituents on the phenylenediamine significantly affects reaction yields. While electron-donating groups lead to higher yields, strong electron-withdrawing groups like trifluoromethyl (-CF3) have been observed to decrease the yield of the corresponding quinoxaline, a trend expected to hold for the -OCF3 group. rhhz.net
Another prominent strategy is the tandem oxidative azidation/cyclization of N-arylenamines. acs.org This method utilizes an oxidant like (diacetoxyiodo)benzene (B116549) to facilitate two C-N bond-forming processes in one sequence, providing a mild and practical route to quinoxaline derivatives. acs.org Similarly, the reaction of o-phenylenediamines with α-halo ketones in water offers a catalyst-free pathway to quinoxalines, proceeding through an oxidative cyclization mechanism. rsc.org The use of tert-butyl hydrogen peroxide (TBHP) as an oxidant enables the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline and α-hydroxy acids, where the acid serves as an in-situ aldehyde surrogate. rsc.org
Radical Cascade Cyclization Strategies for Functionalized Quinoxalines
Radical cascade reactions have emerged as a sophisticated tool for assembling complex molecular architectures, including functionalized quinoxalines. These reactions often proceed under mild conditions, frequently initiated by visible light, and allow for the formation of multiple bonds in a single operation. rsc.orgrsc.org
A notable example is the visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with various radical precursors. rsc.org This metal-free approach avoids high temperatures and toxic reagents, providing access to 2-chloro-3-substituted quinoxalines in good yields. rsc.org The mechanism involves the generation of a radical which adds to one of the isocyanide groups, initiating a cascade of cyclization and functionalization steps. Similar strategies have been developed for the synthesis of 2-phosphoryl substituted quinoxalines. mtieat.org
The synthesis of cyclopenta[b]quinoxalines has been accomplished through a visible-light-induced radical cascade cyclization of aryl isonitriles and cyclobutanone (B123998) oxime esters. rsc.orgresearchgate.net The key to this transformation is the integration of an in-situ-formed nitrile radical followed by a cascade of radical isonitrile/nitrile insertion and cyclization events. rsc.orgresearchgate.net These methods exhibit broad substrate applicability and high functional group tolerance, making them suitable for creating diverse libraries of quinoxaline derivatives, including those bearing a 6-(trifluoromethoxy) substituent. rsc.orgresearchgate.net
Impact of Trifluoromethoxy Group on Reaction Selectivity and Kinetics
The trifluoromethoxy (-OCF3) group exerts a profound influence on the reactivity of the quinoxaline scaffold, primarily through its strong electron-withdrawing inductive effect (-I effect). This electronic perturbation alters the rates and selectivity of various reactions.
In nucleophilic aromatic substitution (SNAr), the -OCF3 group at the 6-position significantly enhances the reaction rate. By withdrawing electron density from the aromatic system, it increases the electrophilicity of the carbon atoms in the pyrazine ring, making them more susceptible to nucleophilic attack. lumenlearning.comlibretexts.org Furthermore, it stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. uomustansiriyah.edu.iqrsc.org This activating effect is crucial for the successful functionalization of halogenated quinoxalines.
Conversely, in reactions where the phenylenediamine precursor acts as a nucleophile, such as in certain oxidative cyclization pathways, the electron-withdrawing nature of the -OCF3 group can be detrimental. In the synthesis of quinoxalines from deoxybenzoins and 1,2-phenylenediamines, precursors bearing strong electron-withdrawing groups like -CF3 have been shown to result in lower product yields compared to those with electron-donating or neutral groups. rhhz.net This is because the -OCF3 group reduces the nucleophilicity of the diamine, slowing the initial condensation step.
The trifluoromethoxy group also impacts the kinetics of radical reactions. While specific kinetic data for this compound are limited, studies on related quinoxalin-2-ones show that substituents on the benzene (B151609) ring are key determinants of biological and chemical activity, influencing the properties of radical intermediates. mdpi.com The high polarity and stability of the C-F bonds in the -OCF3 group can also affect the solubility and physical properties of intermediates and transition states, subtly influencing reaction kinetics in various solvent systems. nih.gov
Derivatization Strategies and Structure Property Relationships of 6 Trifluoromethoxy Quinoxaline
Functionalization at the Quinoxaline (B1680401) Ring System
The reactivity of the 6-(trifluoromethoxy)quinoxaline core allows for diverse functionalization at both its carbon and nitrogen atoms, enabling the synthesis of a wide array of derivatives.
The carbon atoms of the quinoxaline ring, particularly those on the pyrazine (B50134) moiety (C2 and C3), are prime sites for modification. A common precursor for such modifications is 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (B567384), which readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the chlorine and trifluoromethyl groups enhances the ring's susceptibility to nucleophilic attack.
At the C2 and C3 positions, various nucleophiles, including amines and thiols, can displace the chloro groups to introduce new functionalities. For instance, a C2-sulfonylation of quinoxalinones has been achieved through a metal-free oxidative S-O cross-coupling, yielding 2-sulfonyloxylated quinoxalines. researchgate.net Furthermore, research on analogous 6-(trifluoromethyl)quinoxaline (B1305570) has shown that the C3 position can be selectively chlorinated and subsequently substituted. mdpi.com
Functionalization of the benzene (B151609) ring carbons (C7 and C8) is more challenging but can be achieved using modern synthetic methods. Transition-metal-catalyzed C-H activation is a powerful tool for this purpose. rsc.org While direct C-H functionalization of this compound at these positions is not extensively documented, studies on similar quinoline (B57606) N-oxides demonstrate that C8-selective arylation is feasible using palladium catalysis, tolerating iodoarenes bearing trifluoromethoxy groups. acs.org This suggests a viable pathway for modifying the C8 position. Similarly, strategies developed for the regioselective C7 arylation of indoles could potentially be adapted for quinoxalines. nih.gov
| Position | Reaction Type | Example Reagents/Conditions | Resulting Moiety | Reference |
|---|---|---|---|---|
| C2/C3 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols on a dichloro-precursor | Amino, Thioether groups | |
| C2 | Oxidative O-S Cross-Coupling | Sulfinic acids on a quinoxalinone precursor | Sulfonyloxy groups | researchgate.net |
| C7 | Nucleophilic Aromatic Substitution (SNAr) | N-Boc-piperazine on a 6,7-dihalogeno precursor | Piperazinyl group | nih.gov |
| C8 | Palladium-Catalyzed C-H Arylation | Iodoarenes on an N-oxide precursor | Aryl groups | acs.org |
Modification of the nitrogen atoms in the pyrazine ring offers another avenue for derivatization. N-substitution of quinoxalin-2,3-diones at the N1 position has been explored to generate receptor antagonists. acs.org
A more common strategy is the N-oxidation of both pyrazine nitrogens to form quinoxaline 1,4-di-N-oxides (QdNOs). nih.gov This transformation is typically achieved by reacting the parent quinoxaline with oxidizing agents like peroxides. pharmacophorejournal.com The resulting N-oxide groups significantly enhance the biological activity of the molecule. nih.govfrontiersin.org Studies on related quinoxaline derivatives show that the presence of the 1,4-di-N-oxide functionality is often crucial for antimicrobial and anticancer properties. frontiersin.orgresearchgate.net The N-oxide groups increase the reactivity of the quinoxaline core towards nucleophilic substitution, facilitating further diversification. mdpi.com
Incorporation of Various Chemical Moieties onto the this compound Core
Building upon the fundamental functionalization strategies, a wide variety of complex chemical moieties can be attached to the this compound core to tailor its properties for specific applications. These modifications can be made at various positions, leading to a rich chemical diversity.
For example, in the development of kinase inhibitors, urea (B33335) functionalities have been linked to the quinoxaline core. Structure-activity relationship (SAR) studies on 2,3-diphenylquinoxaline (B159395) identified that a urea moiety connected to the 6-position, along with an electron-deficient phenyl group, was a key element for activity. nih.gov In a related study, an analog featuring a 4-fluoro-3-(trifluoromethoxy)phenyl urea group was synthesized. nih.gov
Heterocyclic rings are also commonly incorporated. Pyridoquinoxalines, imidazo[1,5-a]quinoxalines, and indolo[2,3-b]quinoxalines have been synthesized to explore their antiviral properties. rsc.org In other work, oxadiazole rings have been attached at the C2 position of a 3-chloro-6-(trifluoromethyl)quinoxaline precursor. mdpi.com Additionally, click chemistry has been employed to create quinoxaline-triazole hybrids, demonstrating a modular approach to complex molecule synthesis. nih.gov
| Incorporated Moiety | Position of Attachment | Synthetic Strategy | Purpose/Application | Reference |
|---|---|---|---|---|
| Substituted Phenyl Urea | C6 | Coupling of amine precursor with isocyanate | Kinase Inhibition | nih.gov |
| Piperidine (B6355638) | C6 | Amide coupling | Antiviral Agents | rsc.org |
| Oxadiazole | C2 | Cyclization of hydrazide intermediate | Anticancer Agents | mdpi.com |
| Triazole | N1 | Click Chemistry | Anticancer Agents | nih.gov |
| Indole | Fused at C2/C3 | Cyclo-condensation | Antiviral Agents | rsc.org |
Influence of Substituents, Including the Trifluoromethoxy Group, on Molecular Conformation and Electronic Structure
Substituents, and particularly the 6-(trifluoromethoxy) group, exert a profound influence on the molecular properties of the quinoxaline scaffold. The -OCF₃ group is strongly electron-withdrawing and highly lipophilic, characteristics that are frequently exploited in drug design. mdpi.com
The trifluoromethyl (-CF₃) group, which shares electronic properties with -OCF₃, is known to enhance lipophilicity, which can improve membrane permeability and facilitate penetration into cells. mdpi.com The introduction of a trifluoromethyl group at the C6 position of a quinoxaline derivative was shown to confer good biological activity and favorable physicochemical properties. The trifluoromethoxy group is expected to have a similar, if not more pronounced, effect.
From a conformational standpoint, crystallographic analysis of related compounds shows that quinoxaline systems are typically planar or near-planar. The electronic properties are significantly altered by substituents. The strong electron-withdrawing nature of the -OCF₃ group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). d-nb.info This modification of the electronic structure is critical for applications in organic electronics, where it has been shown that adding trifluoromethyl groups can convert a material's charge transport from ambipolar to n-type. d-nb.info Furthermore, the introduction of electron-withdrawing groups on the benzene moiety of the quinoxaline ring makes the compound more readily reduced. nih.gov
| Substituent | Property Influenced | Observed Effect | Reference |
|---|---|---|---|
| -OCF₃ / -CF₃ | Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | mdpi.com |
| -OCF₃ / -CF₃ | Electronic Structure (HOMO/LUMO) | Lowers HOMO and LUMO energy levels, can alter charge transport properties. | d-nb.info |
| -OCF₃ / -CF₃ | Reactivity | Increases electrophilicity of the aromatic system. | |
| -Cl, -F, -CF₃ at C6/C7 | Electrochemical Potential | Makes reduction potential more positive (easier to reduce). | nih.gov |
| -Cl at C3 | Stacking Interactions | Improves π–π stacking interactions with biological targets (e.g., enzymes). | nih.gov |
Design Principles for Tailored this compound Structures
The derivatization of this compound is guided by specific design principles aimed at creating molecules with tailored functions, primarily for medicinal chemistry and materials science.
Bioisosteric Replacement and Pharmacophore Enhancement: The quinoxaline ring is considered a bioisostere of structures like pteridine (B1203161) and naphthalene. core.ac.uknih.gov A key design principle involves replacing these other ring systems with a quinoxaline core to improve pharmacological properties. The 6-trifluoromethoxy group is often incorporated to enhance potency, selectivity, and metabolic stability. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can lead to better binding with biological targets and improved pharmacokinetics. mdpi.com For example, introducing a trifluoromethyl group at C6 was a deliberate strategy to create potent AMPA receptor antagonists with good physicochemical properties.
Tuning for Materials Science Applications: In materials science, the goal is to fine-tune the optoelectronic properties of the molecule. The strong electron-accepting nature of the quinoxaline core makes it a valuable building block for D-π-A (Donor-π-Acceptor) compounds used in organic electronics. case.edu The 6-trifluoromethoxy group serves as a powerful tool to lower the HOMO/LUMO energy levels, which is a key strategy for developing n-type and thermally activated delayed fluorescence (TADF) materials for devices like OLEDs. d-nb.infobeilstein-journals.org
Structural Hybridization for Novel Bioactivities: A modern design principle involves the hybridization of the quinoxaline scaffold with other known pharmacophores to create novel molecules with potentially synergistic or new biological activities. nih.gov Linking moieties like triazoles, oxadiazoles, or ureas to the this compound core is a rational approach to explore new chemical space and develop agents for various therapeutic areas, including cancer and infectious diseases. mdpi.comnih.govnih.gov
Spectroscopic and Advanced Analytical Characterization of 6 Trifluoromethoxy Quinoxaline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 6-(trifluoromethoxy)quinoxaline, offering a comprehensive view of the proton, carbon, and fluorine environments within the molecule.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms in the this compound molecule. The aromatic protons on the quinoxaline (B1680401) ring system exhibit characteristic chemical shifts and coupling patterns. The proton at position 5 typically appears as a doublet, while the protons at positions 7 and 8 present as a doublet of doublets and a doublet, respectively, due to spin-spin coupling. The two protons on the pyrazine (B50134) ring of the quinoxaline core also show distinct singlet signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | ~8.8 |
| H-3 | ~8.8 |
| H-5 | ~8.1 |
| H-7 | ~7.8 |
| H-8 | ~8.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum reveals distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by their electronic environment. The carbon of the trifluoromethoxy group appears as a quartet due to coupling with the three fluorine atoms. The carbons of the quinoxaline ring system resonate in the aromatic region, and their specific assignments can be confirmed through advanced NMR techniques. The presence of the electron-withdrawing trifluoromethoxy group influences the chemical shifts of the carbons in the benzene (B151609) portion of the quinoxaline ring. acs.orgnih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Quinoxalines
| Carbon | Chemical Shift Range (ppm) |
| C-2 | 143-146 |
| C-3 | 143-146 |
| C-4a | 138-142 |
| C-5 | 129-132 |
| C-6 | 148-152 (quaternary, attached to OCF₃) |
| C-7 | 120-124 |
| C-8 | 130-134 |
| C-8a | 138-142 |
| CF₃ | ~120 (quartet) |
Note: These are representative ranges for substituted quinoxalines and can be influenced by the specific substitution pattern and solvent.
¹⁹F NMR for Trifluoromethyl Group Characterization
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique specifically used to characterize the trifluoromethoxy group. acs.org It provides a single, sharp signal for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is a key identifier for the trifluoromethoxy substituent and can be influenced by the electronic nature of the quinoxaline ring. Computational methods are often employed to predict and confirm the ¹⁹F NMR chemical shifts with high accuracy. researchgate.net
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation
HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the direct assignment of each proton to its corresponding carbon.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the attachment of the trifluoromethoxy group to the C-6 position of the quinoxaline ring. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:
C-F stretching: Strong and characteristic absorptions for the trifluoromethyl group are typically observed in the 1100-1300 cm⁻¹ region. vulcanchem.com
C=N stretching: The stretching vibrations of the carbon-nitrogen double bonds in the quinoxaline ring appear in the 1620-1500 cm⁻¹ range. scialert.net
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings are found in the 1600-1450 cm⁻¹ region. scialert.net
C-O stretching: The stretching vibration of the C-O bond of the trifluoromethoxy group is also expected in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=C and C=N stretching vibrations of the quinoxaline ring are also observable in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The quinoxaline core is a chromophore, and its π-systems give rise to characteristic absorption bands in the UV-Vis region, typically between 250 and 350 nm. The presence of the trifluoromethoxy group, an electron-withdrawing substituent, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline. These shifts are due to the influence of the substituent on the energy levels of the molecular orbitals involved in the electronic transitions. cardiff.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of synthesized organic molecules. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a commonly utilized soft ionization technique in HRMS, as it minimizes fragmentation and preserves the molecular ion, typically observed as the protonated species [M+H]⁺.
In the study of various quinoxaline derivatives, HRMS has been consistently used to confirm their structures. For instance, a series of triketone-quinoxaline hybrids were characterized using an Agilent 6224 LC-HRMS in ESI mode. hep.com.cnaliyuncs.com This technique has also been applied to confirm the successful synthesis of numerous other quinoxaline derivatives, often with a mass accuracy tolerance of 2 ppm. mdpi.com The data generated from these analyses provide crucial evidence for the proposed molecular formulas. acs.org
Below is a table summarizing HRMS data for several quinoxaline derivatives, demonstrating the close correlation between the calculated and found mass values, which is a testament to the accuracy of the technique.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| Ethyl 3-oxo-6-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate | C₁₂H₉F₃N₂O₃ | 287.0638 | 287.0635 | mdpi.com |
| Ethyl 6-chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate | C₁₇H₁₄ClN₃O₃ | 344.0796 | 344.0794 | mdpi.com |
| Ethyl 3-((3-fluorophenyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylate | C₁₈H₁₃F₄N₃O₂ | 394.0914 | 394.0911 | |
| 2-(2,3-Dimethyl-8-(4-(trifluoromethoxy)phenyl)quinoxaline-6-carbonyl)-3-hydroxycyclohex-2-en-1-one | C₂₇H₂₃F₃N₂O₄ | 510.1586 | 510.1580 | hep.com.cn |
| 2-(2,3-Dimethyl-8-(p-tolyloxy)quinoxaline-6-carbonyl)-3-hydroxycyclohex-2-en-1-one | C₂₄H₂₂N₂O₄ | 389.1496 | 389.1488 | hep.com.cn |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure-activity relationship.
The solid-state structure of a pyrazino-quinoxaline derivative containing trifluoromethyl groups has been determined by single-crystal X-ray crystallography. researchgate.net The analysis revealed a symmetrical structure in the solid state, which was consistent with NMR data in DMSO solution. researchgate.net In another study, the X-ray structure of a quinoxaline-2,3-dione derivative bound to the GluK1 ligand-binding domain was determined at a resolution of 1.85 Å. rcsb.orgacs.org This analysis showed that the compound stabilizes the protein in an open conformation, which is consistent with its role as an antagonist. rcsb.orgacs.org
The crystallographic data for N-(7-fluoro-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-hydroxybenzamide complexed with the GluK1 ligand-binding domain is presented below.
| Parameter | Value | Reference |
| PDB ID | 6FZ4 | rcsb.orgacs.org |
| Resolution | 1.85 Å | rcsb.org |
| R-Value Work | 0.186 (Depositor), 0.190 (DCC) | rcsb.org |
| R-Value Free | 0.216 (Depositor), 0.230 (DCC) | rcsb.org |
| R-Value Observed | 0.188 (Depositor) | rcsb.org |
| Space Group | P 21 21 21 | |
| Unit Cell a, b, c (Å) | 65.33, 79.52, 91.13 | |
| Unit Cell α, β, γ (°) | 90.00, 90.00, 90.00 |
Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) for Aggregation and Morphological Studies
Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) are complementary techniques used to investigate the properties of materials at the nanoscale and microscale. DLS measures the size distribution of particles suspended in a liquid by analyzing the fluctuations in scattered light intensity caused by Brownian motion. anton-paar.commdpi.com SEM, on the other hand, provides high-resolution images of a sample's surface topography.
In the context of quinoxaline derivatives, these techniques have been employed to study their aggregation behavior and morphology. For instance, Y-shaped trifluoromethyl-substituted quinoxaline derivatives were found to exhibit aggregation-induced emission (AIE). chemicalpapers.com DLS measurements of nano-aggregates formed in a THF/water mixture determined the particle sizes to be 196.8 nm for 2,3-bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline and 197.3 nm for 2,3-bis((E)-4-methoxystyrryl)-6-(trifluoromethyl)quinoxaline. chemicalpapers.com
SEM imaging of these compounds revealed distinct morphologies. chemicalpapers.com Compound 1 appeared as ice flakes, while compound 2 formed clusters of various microcrystals with projections. chemicalpapers.com In other research, SEM has been used to study the surface morphology of catalysts used in the synthesis of quinoxaline derivatives and to observe the effects of quinoxaline compounds on fungal mycelia. nih.govnih.gov
| Compound | Technique | Observation | Finding | Reference |
| 2,3-bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline | DLS | Formation of nano-aggregates in THF/water mixture | Particle size of 196.8 nm | chemicalpapers.com |
| 2,3-bis((E)-4-methoxystyrryl)-6-(trifluoromethyl)quinoxaline | DLS | Formation of nano-aggregates in THF/water mixture | Particle size of 197.3 nm | chemicalpapers.com |
| 2,3-bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline | SEM | Imaging of solid-state morphology | Appeared as ice flakes | chemicalpapers.com |
| 2,3-bis((E)-4-methoxystyrryl)-6-(trifluoromethyl)quinoxaline | SEM | Imaging of solid-state morphology | Cluster of various microcrystals | chemicalpapers.com |
| Na₂PdP₂O₇ catalyst | SEM | Surface morphology analysis | Homogeneous size and random agglomerates | nih.gov |
| Fungal mycelia treated with a quinoxaline derivative | SEM | Observation of morphological changes | Disorderly distribution and damage | nih.gov |
Computational and Theoretical Investigations of 6 Trifluoromethoxy Quinoxaline
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. unipd.it For quinoxaline (B1680401) derivatives, DFT methods have been extensively used to explore their electronic, optical, and electrochemical behaviors. tandfonline.comresearchgate.net
Optimization of Molecular Geometries and Electronic Structure
The first step in any computational analysis is to determine the molecule's most stable three-dimensional shape through geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), researchers can calculate the equilibrium geometry of 6-(Trifluoromethoxy)quinoxaline. researchgate.netuctm.edu The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com This property significantly influences the electronic distribution across the quinoxaline ring system. The C-F bond's high dissociation energy also suggests high metabolic stability, a desirable trait in drug design. mdpi.com The presence of the trifluoromethyl group has been shown to alter the electronic properties of aromatic rings, which is a key factor in the effectiveness of several drugs. mdpi.com
The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. The electron-withdrawing nature of the -OCF₃ group is expected to shorten the C-O bond and slightly perturb the geometry of the benzene (B151609) ring to which it is attached compared to an unsubstituted quinoxaline.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)
DFT calculations can predict various spectroscopic parameters with a useful degree of accuracy.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting NMR chemical shifts (¹H and ¹³C). uctm.eduias.ac.in While machine learning models have shown promise in achieving high accuracy for ¹H NMR predictions (with mean absolute errors around 0.2 ppm), DFT remains a fundamental tool. nih.govresearchgate.net For this compound, the GIAO method would predict the chemical shifts for each unique carbon and hydrogen atom, which can be compared with experimental data to confirm the structure.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra of molecules, predicting the absorption maxima (λ_max) and the nature of the electronic transitions (e.g., π → π). ias.ac.inresearchgate.net Studies on other quinoxalinones have used TD-DFT at the B3LYP/6-311+G(d,p) level to investigate n→π transitions. ias.ac.in For this compound, TD-DFT would help identify the key electronic transitions and how the -OCF₃ substituent influences the absorption profile, which is critical for applications in dyes and optical materials.
| Compound Family | Computational Method | Predicted Parameter | Typical Finding |
|---|---|---|---|
| Quinoxalinones | GIAO-DFT (B3LYP) | ¹³C and ¹H NMR Shifts | Good to excellent agreement with experimental results. ias.ac.in |
| Quinoxalinones | TD-DFT (B3LYP) | UV-Vis λ_max | Predicts n→π* transitions around 415 nm. ias.ac.in |
| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | TD-DFT (B3LYP) | UV-Vis λ_max | Calculated absorption maxima show good correlation with experimental data. uctm.edu |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for electrical conductivity and chemical reactivity. researchgate.net
For quinoxaline derivatives used in organic electronics, the HOMO and LUMO energy levels dictate their potential as n-type (electron-transporting) or p-type (hole-transporting) materials. beilstein-journals.org The introduction of electron-withdrawing groups like trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) is a known strategy to tune these energy levels. beilstein-journals.orgd-nb.info Specifically, these groups tend to lower both the HOMO and LUMO energies. d-nb.infoacs.org In some cases, adding trifluoromethyl groups can convert a material from ambipolar to solely n-type charge transport. d-nb.info
A study on yellow thermally activated delayed fluorescence (TADF) emitters based on 6-(trifluoromethyl)quinoxaline (B1305570) reported small energy splitting values of 0.03–0.04 eV, indicating efficient TADF processes. beilstein-journals.orgqmul.ac.uk This suggests that this compound could also possess interesting photophysical properties. The analysis of its HOMO/LUMO would likely show the HOMO localized on the quinoxaline ring system, while the LUMO might have significant contributions from the pyrazine (B50134) part of the ring and the -OCF₃ substituent, reflecting the intramolecular charge transfer character.
| Compound/Family | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Triphenylamine-Quinoxaline Derivatives | DFT | -5.22 to -5.85 | -2.29 to -3.24 | 2.41 to 2.93 researchgate.net |
| Quinoxaline-based Polymers (PBDT-Qx) | DFT | -5.11 | -2.90 | 2.21 acs.org |
| Fluorinated Quinoxaline Polymers (PBDT-QxF) | DFT | -5.26 | -2.93 | 2.33 acs.org |
| 6-(trifluoromethyl)quinoxaline Emitters | Not Specified | Not Specified | Not Specified | 0.03-0.04 (ΔE_ST) beilstein-journals.orgd-nb.info |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. tandfonline.com MD simulations are particularly useful for conformational analysis, revealing how different parts of a molecule move relative to each other.
For this compound, an MD simulation would model the rotation of the -OCF₃ group around the C-O bond and the flexibility of the quinoxaline ring system at a given temperature. Such simulations have been applied to other quinoxaline derivatives to study their stability and interaction with biological targets, such as enzymes. tandfonline.comresearchgate.netrsc.org These studies often follow molecular docking to assess how well a ligand remains in a binding pocket, providing crucial information for drug design. tandfonline.com
Electrochemical Property Predictions and Validation
The ability to predict the electrochemical properties of quinoxaline derivatives is valuable for their application in batteries, sensors, and electro-optic materials. DFT calculations have been successfully used to predict the reduction potentials of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. mdpi.commdpi.com
These studies show a strong correlation between reduction potentials calculated with the B3LYP functional (using basis sets like 6-31G, lanl2dz, and the more robust cc-pVTZ) and experimental values obtained from cyclic voltammetry. mdpi.comresearchgate.net An intriguing finding is that the electrolyte can play a direct role; quinoxaline itself is largely inactive in propylene (B89431) carbonate, but forms an electro-active complex with BF₃ (derived from LiBF₄ salt), shifting its reduction potential by 1 to 1.5 V. rsc.org This highlights the importance of considering the chemical environment in theoretical predictions. For this compound, DFT could similarly predict its reduction and oxidation potentials, which could then be validated experimentally.
| Compound Family | Computational Method | Property Predicted | Key Finding |
|---|---|---|---|
| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | DFT: B3LYP/cc-pVTZ | Reduction Potential (Wave 1) | Strong correlation (r² > 0.96) with experimental data. mdpi.commdpi.com |
| Quinoxaline | DFT | Electrochemical Activity | Forms an active complex with BF₃ from the electrolyte, increasing the reduction potential significantly. rsc.org |
Theoretical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations are a powerful tool for elucidating chemical reaction mechanisms. pku.edu.cn By mapping the potential energy surface of a reaction, chemists can identify transition state structures—the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy of the reaction.
While no specific studies on the reaction mechanisms involving this compound have been published, the methodology is well-established. For a hypothetical synthesis or reaction of this compound, DFT calculations could be used to:
Model the reactants, products, and any intermediates.
Locate the transition state structure, which is characterized by having exactly one imaginary vibrational frequency.
Calculate the activation energy, providing a quantitative measure of the reaction's kinetic feasibility.
This approach provides fundamental insights into reaction pathways that are often difficult to probe experimentally. pku.edu.cn
Advanced Applications of 6 Trifluoromethoxy Quinoxaline in Materials Science and Chemical Technology
Corrosion Inhibition Studies
Quantum Chemical Support for Adsorption Mechanisms on Metal Surfaces
The study of the interaction between organic molecules and metal surfaces is crucial for applications such as corrosion inhibition. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the adsorption mechanisms of quinoxaline (B1680401) derivatives on metal surfaces like mild steel. najah.eduresearchgate.net These theoretical studies are essential for understanding how molecules like 6-(trifluoromethoxy)quinoxaline can form protective layers that prevent corrosion.
Theoretical investigations reveal that the adsorption process is governed by the electronic properties of the inhibitor molecule. researchgate.net Key parameters calculated through DFT, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and electronegativity, are used to predict the efficiency of a corrosion inhibitor. iapchem.org A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests the molecule's ability to accept electrons from the metal surface, forming a feedback bond. iapchem.org
The presence of heteroatoms (N, O) and the π-system of the quinoxaline ring are primary sites for adsorption. researchgate.net For this compound, the nitrogen atoms in the pyrazine (B50134) ring and the oxygen atom of the trifluoromethoxy group are the most probable locations for bonding to the metal surface through electron donation. researchgate.net The trifluoromethoxy (-OCF3) group, being strongly electron-withdrawing, significantly influences the electronic distribution of the entire molecule. This effect enhances the adsorption characteristics by modifying the electron density on the quinoxaline core, thereby strengthening the interaction with the metal surface.
Adsorption of quinoxaline derivatives on mild steel surfaces has been shown to obey the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. najah.edu The mechanism often involves a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net Monte Carlo simulations and molecular dynamics are also employed to simulate the adsorption configuration of these molecules on the metal surface, providing a visual and energetic representation of the inhibitor-metal interaction. najah.edu
Table 1: Key Quantum Chemical Parameters in Adsorption Studies
| Parameter | Significance in Adsorption | Role of this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | The nitrogen and oxygen atoms provide lone pair electrons for donation to the metal's d-orbitals. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The π-system of the quinoxaline ring can accept electrons from the metal, forming feedback bonds. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; a smaller gap suggests higher reactivity. | The -OCF3 group modulates the energy gap, influencing the molecule's reactivity and adsorption strength. |
| Electronegativity | A measure of the ability of an atom or molecule to attract electrons. | Influences the electrostatic interaction component (physisorption) with the metal surface. |
Use as Versatile Building Blocks in Complex Chemical Synthesis
The quinoxaline scaffold is recognized as a privileged structure in organic and medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov this compound, and its functionalized analogues like 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (B567384), serve as highly versatile building blocks for the synthesis of more complex molecules. biosynth.com The presence of the trifluoromethoxy group not only imparts desirable electronic properties but also enhances metabolic stability and lipophilicity in potential drug candidates.
The reactivity of the quinoxaline ring system allows for various chemical modifications. For instance, halogenated derivatives such as 2,3-dichloro-6-(trifluoromethoxy)quinoxaline act as key intermediates. biosynth.com The chlorine atoms are susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This allows for the construction of libraries of quinoxaline derivatives for screening in drug discovery programs or for developing new materials.
The synthetic utility of these building blocks is demonstrated in the preparation of:
Biologically Active Agents: Quinoxaline derivatives have been investigated for a range of therapeutic applications. The this compound core can be incorporated into molecules designed as potential anti-HIV agents that target the reverse transcriptase enzyme. nih.gov
Functional Materials: The electron-withdrawing nature of the trifluoromethoxy group makes this scaffold valuable in materials science. It can be integrated into polymers or small molecules intended for use in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells, where electron-transporting properties are crucial. beilstein-journals.orgnih.gov
Complex Heterocyclic Systems: The quinoxaline unit can be used as a precursor for creating fused heterocyclic systems with extended π-conjugation, which are of interest for their unique photophysical properties. researchgate.net
The synthesis of these complex structures often involves multi-step reaction sequences where the this compound moiety is introduced as a core component, highlighting its importance as a foundational chemical scaffold. rsc.org
Potential in Chemical Sensor Development
Quinoxaline derivatives have emerged as a promising class of compounds for the development of chemical sensors, particularly chromogenic and fluorogenic probes for detecting ions. researchgate.net The electron-deficient nature of the pyrazine ring within the quinoxaline structure makes it an excellent platform for designing sensors. researchgate.net The introduction of a 6-(trifluoromethoxy) substituent further enhances this electron deficiency, which can lead to improved sensitivity and selectivity in sensing applications.
The operational principle of these sensors often relies on the interaction between the quinoxaline-based receptor and a target analyte (e.g., a metal cation or an anion). This interaction modulates the electronic structure of the quinoxaline chromophore, resulting in a detectable change in its optical properties, such as a color change (colorimetric sensor) or a change in fluorescence intensity (fluorometric sensor). nih.gov
Quinoxaline-based sensors have shown promise in the detection of various species:
Metal Cations: Researchers have developed quinoxaline-based probes for the detection of heavy metal ions like Cu²⁺, Ni²⁺, and Fe³⁺. researchgate.netnih.gov The nitrogen atoms of the quinoxaline ring can act as binding sites for metal ions. The trifluoromethoxy group can fine-tune the binding affinity and the optical response of the sensor.
Anions: By incorporating specific anion recognition motifs (like pyrrole (B145914) or amide groups) onto the quinoxaline framework, sensors for anions such as fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻) have been designed. researchgate.netresearchgate.net
Gas Sensing: The efficient charge transport properties of quinoxaline derivatives also make them candidates for use in gas sensors for environmental monitoring. beilstein-journals.orgnih.gov
The versatility of the quinoxaline core allows for the rational design of sensors where the binding site and the signaling unit can be tailored to achieve high selectivity for a specific target analyte. The this compound scaffold is a valuable platform in this context, offering a route to highly sensitive and selective chemical probes.
Exploration in Supramolecular Chemistry (e.g., anion receptors, cavitands)
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on systems held together by non-covalent interactions. The quinoxaline unit is a key component in the construction of complex supramolecular architectures due to its rigid structure and specific electronic properties. researchgate.netresearchgate.net The this compound moiety can be incorporated into these systems to modulate their recognition and assembly behavior.
Anion Receptors: Quinoxaline derivatives have been successfully employed as the core of synthetic anion receptors. nih.govrsc.org By attaching hydrogen-bond donor groups, such as pyrrole units, to the quinoxaline scaffold, researchers have created receptors capable of selectively binding anions like chloride (Cl⁻), fluoride (F⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). rsc.orgresearchgate.net The quinoxaline acts as a structural framework that pre-organizes the binding sites for effective interaction with the anion. The electron-withdrawing trifluoromethoxy group at the 6-position can enhance the acidity of the hydrogen-bond donors, potentially leading to stronger anion binding. nih.govrsc.org
Table 2: Anion Binding by Quinoxaline-Oligopyrrole Derivatives
| Receptor Type | Target Anions | Binding Mechanism | Reference |
| Dipyrrolylquinoxaline (DPQ) | F⁻, Cl⁻, H₂PO₄⁻ | Hydrogen bonding from pyrrole NH groups | rsc.org |
| Quinoxaline-tripyrromethane | F⁻, Cl⁻, H₂PO₄⁻ | Enhanced binding due to more 'claws' | rsc.org |
Cavitands: Cavitands are synthetic host molecules with enforced cavities capable of encapsulating smaller guest molecules. nih.gov Quinoxaline units have been used as the "walls" of resorcinarene-based cavitands, creating deep, hydrophobic cavities. nih.goviucr.org These quinoxaline-based cavitands are particularly adept at recognizing and binding aromatic guests like benzene (B151609) through a combination of π-π stacking and C-H···π interactions. nih.govnih.gov The π-basic nature of the quinoxaline walls is crucial for this interaction. nih.gov Introducing a 6-(trifluoromethoxy) group would modify the electronic character of these walls, potentially tuning the guest-binding selectivity of the cavitand. The synthesis of these complex host-guest systems demonstrates the power of quinoxaline derivatives as building blocks in constructing intricate, functional molecular architectures. iucr.orgresearchgate.net
Future Research Directions and Unexplored Avenues for 6 Trifluoromethoxy Quinoxaline
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. mtieat.org While effective, the drive towards greener and more efficient chemical processes necessitates the exploration of new synthetic routes. Future research should prioritize the development of methodologies that are not only high-yielding but also environmentally benign.
One promising avenue is the use of organocatalysis, which has already shown success in the synthesis of various quinoxaline derivatives from 1,2-diamines and 1,2-carbonyl compounds. rsc.org Further investigation into novel organocatalysts could lead to milder reaction conditions and improved substrate scope. Additionally, visible-light mediated metal-free synthesis presents an attractive, sustainable alternative that warrants deeper exploration for the synthesis of 6-(trifluoromethoxy)quinoxaline and its analogues. rsc.org The development of one-pot synthesis strategies, such as the radical cascade cyclization of ortho-diisocyanoarenes, also holds potential for streamlining the production of complex quinoxaline derivatives. mtieat.org
Investigation of Unexplored Reaction Pathways and Catalytic Systems
The reactivity of the this compound core offers a rich landscape for discovering new chemical transformations. The electron-withdrawing nature of the trifluoromethoxy group significantly influences the electronic properties of the quinoxaline ring system, making it a candidate for a variety of reactions. mdpi.com
Future research should focus on exploring currently uncharted reaction pathways. This includes investigating the potential for novel C-H functionalization reactions to introduce diverse substituents onto the quinoxaline scaffold. The development of new catalytic systems, including those based on transition metals and organocatalysts, will be crucial for achieving high selectivity and efficiency in these transformations. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of chromophore-labeled quinoxaline derivatives, and further exploration of different catalysts and coupling partners could yield a wide array of novel compounds with unique properties. acs.org
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A comprehensive understanding of the structure and dynamics of this compound and its derivatives is essential for elucidating their function. While standard spectroscopic techniques like NMR and mass spectrometry provide valuable static information, future research should leverage advanced techniques to probe dynamic processes.
Techniques such as two-dimensional NMR spectroscopy can provide detailed insights into the conformational dynamics and intermolecular interactions of these molecules in solution. Time-resolved spectroscopic methods, including transient absorption and fluorescence spectroscopy, will be invaluable for studying the excited-state dynamics of photoactive quinoxaline derivatives, which is particularly relevant for their application in materials science. beilstein-journals.org Furthermore, the application of techniques like X-ray crystallography can provide precise information about the solid-state packing and intermolecular interactions, which are crucial for understanding the properties of materials derived from this compound.
Integration of Machine Learning and AI in Compound Design and Prediction
The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, serial experimental approaches. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful tool to accelerate the discovery and optimization of new compounds with desired properties. nih.gov
Future research should focus on developing and applying ML models to predict the properties of novel quinoxaline derivatives. nih.gov These models can be trained on existing experimental and computational data to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR). nih.govrsc.org By leveraging techniques like graph neural networks, it is possible to learn representations of molecular structures directly from data, enabling the prediction of various properties and even the de novo design of new molecules with specific functionalities. youtube.com This data-driven approach can guide synthetic efforts towards the most promising candidates, saving time and resources. nih.gov
Expansion into Emerging Materials Science Applications
The unique electronic and photophysical properties of quinoxaline derivatives make them highly promising candidates for a range of materials science applications. beilstein-journals.org The presence of the electron-withdrawing trifluoromethoxy group can be strategically utilized to tune the electronic properties of these materials. mdpi.com
Future research should actively explore the potential of this compound in emerging fields such as organic electronics. This includes their use as electron-transporting materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). beilstein-journals.orgqmul.ac.uk The development of quinoxaline-based polymers and small molecules for these applications is an area of significant interest. beilstein-journals.org For instance, quinoxaline derivatives have been investigated as components of thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. beilstein-journals.org Further exploration of their potential in areas like sensor technology and electrochromic devices is also warranted. qmul.ac.uk
Systematic Exploration of Structure-Property Relationships for Non-Prohibited Attributes
A deep understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is fundamental to their rational design for specific applications. While some structure-activity relationships have been established, a more systematic and comprehensive exploration is needed for a wider range of non-prohibited attributes. nih.govrsc.org
Future research should focus on systematically modifying the structure of this compound and correlating these changes with properties such as photophysical characteristics, thermal stability, and performance in materials science applications. This involves the synthesis and characterization of a focused library of compounds with variations in substituent patterns on the quinoxaline core. tandfonline.com Computational modeling can be used in concert with experimental data to build robust structure-property relationship models. aliyuncs.com This knowledge will be instrumental in fine-tuning the molecular architecture to achieve optimal performance in targeted applications, moving beyond the traditional focus on biological activity to encompass a broader spectrum of material properties. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(trifluoromethoxy)quinoxaline derivatives?
- Methodological Answer : Two primary approaches are widely used:
- Pd-catalyzed Suzuki coupling : This involves cross-coupling aryl boronic acids with halogenated quinoxaline precursors, followed by annulation via Pd-catalyzed C–N coupling. For example, 2,3-dibromoquinoxaline can be functionalized with trifluoromethoxy groups using Suzuki reactions, achieving yields up to 80% .
- Phosphoryl chloride-mediated halogenation : Substituted quinoxalinones are treated with POCl₃ at 100°C for 4 hours to introduce chloro groups, which can be further modified. This method yields 87–91% for intermediates like 2-chloro-3-(trifluoromethyl)quinoxaline .
Q. How can researchers characterize the structural properties of this compound derivatives?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Determines crystal packing, space groups (e.g., monoclinic P2₁/c), and bond angles. For example, trifluoromethyl-substituted quinoxalines exhibit distinct torsion angles (5.6–7.8°) between aryl and quinoxaline planes .
- NMR and UV/vis spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while UV/vis (e.g., λmax = 320–350 nm) correlates with π-conjugation and electronic transitions .
- Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., m/z 232.0015 for 2-chloro-3-(trifluoromethyl)quinoxaline) .
Q. What in vivo models are suitable for evaluating the biological activity of this compound compounds?
- Methodological Answer : The indomethacin-induced gastric ulcer model in rats is well-established:
- Experimental design : Rats (n=30) are acclimated for 7 days, then dosed orally with test compounds (e.g., 30 mg/kg) for 3 days. Ulcer severity is quantified via histopathology and compared to controls (indomethacin-only group). This model demonstrated 2,3-dichloro-6-(trifluoromethoxy)quinoxaline reduces ulcer index by 60–70% .
Advanced Research Questions
Q. How do substituents on the quinoxaline core influence DNA binding affinity and thermal stability?
- Methodological Answer : Thermal denaturation assays (ΔTₘ) and circular dichroism (CD) are critical:
- GC-rich minor groove binding : 6H-indolo[2,3-b]quinoxaline derivatives with methoxy or trifluoromethoxy groups increase ΔTₘ by 8–12°C due to hydrophobic interactions. For example, 6-(4-methoxyphenyl)-substituted derivatives show higher thermal stability (ΔTₘ = 15°C) than unsubstituted analogs .
- Substituent orientation : Planar side chains (e.g., phenyl groups) enhance intercalation, while bulky substituents reduce binding affinity by steric hindrance .
Q. What strategies resolve conflicting data in electrochemical properties of substituted quinoxalines?
- Methodological Answer : Discrepancies in HOMO-LUMO gaps (e.g., 2.1–3.0 eV) arise from solvent effects or measurement techniques. To reconcile:
- Cyclic voltammetry standardization : Use non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) and a Ag/Ag⁺ reference electrode. For instance, 6-(4-methoxyphenyl)-indoloquinoxaline exhibits HOMO = -5.2 eV and band gap = 2.3 eV under these conditions .
- DFT calculations : Compare experimental redox potentials with computed energy levels (B3LYP/6-31G* basis set) to validate trends .
Q. How to design SAR studies for optimizing antimicrobial activity in quinoxaline derivatives?
- Methodological Answer : Prioritize substituent electronegativity and lipophilicity:
- Trifluoromethoxy vs. nitro groups : Trifluoromethoxy derivatives show superior biofilm inhibition (MIC = 4 µg/mL against S. aureus) compared to nitro analogs (MIC = 16 µg/mL), attributed to enhanced membrane permeability .
- Positional effects : 6-Substituted derivatives are more active than 7-substituted ones due to better alignment with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
Data Contradiction Analysis
- Example : Conflicting reports on the band gaps of indoloquinoxalines (2.1–3.0 eV) may arise from varying substituent electronic effects or solvent polarity. To address this, consistently report solvent parameters (e.g., dielectric constant) and use time-resolved fluorescence to validate excited-state lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
